molecular formula C11H14O2S B7939318 3-(2-Methoxyphenyl)thiolan-3-ol

3-(2-Methoxyphenyl)thiolan-3-ol

Cat. No.: B7939318
M. Wt: 210.29 g/mol
InChI Key: YUOOHRQNXZYTAB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene (thiolan) ring substituted with a hydroxyl group and a 2-methoxyphenyl moiety at position 3. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol .

Properties

IUPAC Name

3-(2-methoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-13-10-5-3-2-4-9(10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOHRQNXZYTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 2-methoxyphenylthiol with an appropriate thiolane precursor under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the thiol and the thiolane precursor are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 3-(2-Methoxyphenyl)thiolan-3-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties Potential Applications
This compound C₁₁H₁₄OS 194.29 Thiolan ring, hydroxyl, 2-methoxyphenyl Limited data; likely moderate polarity Unknown (research interest in sulfur heterocycles)
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Carboxylic acid, 2-methoxyphenyl mp: 85–89°C; higher water solubility due to -COOH Pharmaceutical intermediates
2-Methoxy-2-methylthiolan-3-one C₆H₁₀O₂S 146.20 (calculated) Thiolan ring, ketone, methoxy, methyl Likely lower solubility (nonpolar ketone) Fragrance or synthetic intermediates
HBK14–HBK19 (piperazine derivatives) Varies (e.g., C₂₂H₂₇ClN₂O₂) ~380–420 Piperazine core, 2-methoxyphenyl, halogenated aryl Designed for CNS activity; high lipophilicity Neuropharmacology (e.g., serotonin/dopamine modulation)
4-(3-Methoxyphenyl)thiosemicarbazide C₁₅H₁₄N₄O₂S 314.36 Thiosemicarbazide, 3-methoxyphenyl Crystalline solid (X-ray confirmed) Antimicrobial or anticancer agents

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Polarity and Solubility: The carboxylic acid group in 3-(2-Methoxyphenyl)propanoic acid enhances water solubility compared to the hydroxyl-containing thiolan-3-ol, which may exhibit moderate polarity due to its -OH group but reduced solubility from the hydrophobic thiolan ring . 2-Methoxy-2-methylthiolan-3-one lacks polar groups beyond the methoxy, leading to lower solubility than the hydroxylated analog .
Heterocyclic Core Differences
  • Sulfur vs. Nitrogen Heterocycles :
    • Piperazine derivatives (e.g., HBK14–HBK19) feature a nitrogen-rich core, enabling hydrogen bonding and enhanced interaction with biological targets (e.g., neurotransmitter receptors) . In contrast, the thiolan ring in the target compound may improve membrane permeability due to sulfur’s lipophilicity.
    • Thiosemicarbazides (e.g., ) combine a sulfur atom with a hydrazine-like structure, offering metal-chelating properties relevant to anticancer activity .

Biological Activity

3-(2-Methoxyphenyl)thiolan-3-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including antimicrobial and anticancer properties, supported by diverse research findings.

  • Molecular Formula : C10H12OS
  • Molecular Weight : 188.27 g/mol
  • Structure : The compound features a thiolane ring with a methoxyphenyl substituent, which may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrated its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
E. coli50
S. aureus40

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines, such as HeLa and A549, revealed that the compound inhibits cell proliferation effectively.

Cell Line IC50 (µM)
HeLa25
A54930

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study :
    A comprehensive study assessed the antimicrobial efficacy of various derivatives of thiolane compounds, including this compound. The study utilized disc diffusion methods and confirmed the compound's effectiveness against both gram-positive and gram-negative bacteria.
  • Anticancer Mechanism Exploration :
    In a separate investigation, researchers explored the apoptotic pathways activated by this compound in HeLa cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

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